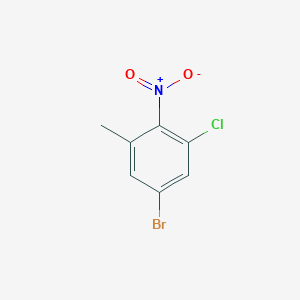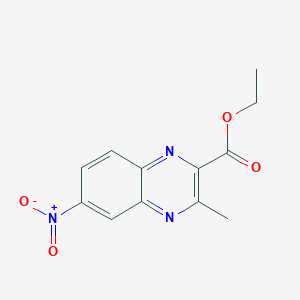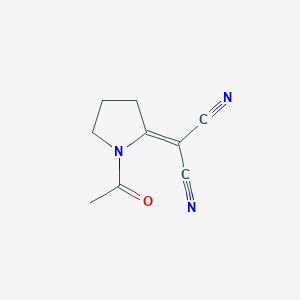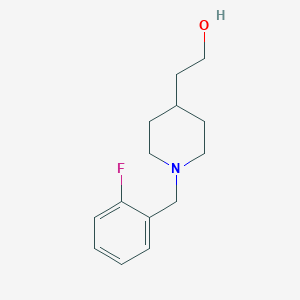![molecular formula C13H11N3 B1413544 2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 2034157-38-3](/img/structure/B1413544.png)
2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine
説明
The pyrazolo[1,5-a]pyrimidine scaffold is a promising structure to develop potent and selective inhibitors with antiviral activity . It is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines . It has also been used to block hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines has been analyzed using crystallographic evidence .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been used in various chemical reactions . For instance, they have been used in the synthesis of highly functionalized pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines have been analyzed . They have tunable photophysical properties, which make them suitable for optical applications .科学的研究の応用
Anti-inflammatory Properties
2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine derivatives have shown potential in the development of nonsteroidal anti-inflammatory drugs. Notably, some synthesized pyrazolo[1,5-a]pyrimidines have demonstrated high anti-inflammatory activity with a better therapeutic index than conventional drugs like phenylbutazone and indomethacin. Importantly, these compounds have been found to be devoid of ulcerogenic activity, suggesting a safer profile compared to traditional NSAIDs (Auzzi et al., 1983).
Synthetic Methodology and Chemical Properties
Studies have explored the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/thione derivatives, highlighting the diverse synthetic routes and structural modifications possible with pyrazolo[1,5-a]pyrimidine derivatives. These synthetic methods have expanded the understanding of the chemical properties and potential applications of these compounds in various fields (Önal et al., 2008).
Molecular Structure Analysis
Research on the molecular structure of various pyrazolo[1,5-a]pyrimidine derivatives, including 2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine, has provided insights into their hydrogen-bonding capabilities and molecular interactions. Such studies are crucial for understanding the chemical behavior and potential pharmaceutical applications of these compounds (Portilla et al., 2005).
Analgesic and Anti-inflammatory Evaluation
Some pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies contribute to the development of new therapeutic agents, highlighting the compound's potential in pain management and inflammation control (Shaaban et al., 2008).
Ultrasound Irradiation in Synthesis
The use of ultrasound irradiation in the synthesis of pyrazolo[1,5-a]pyrimidines represents a novel approach, offering advantages like simplicity, mild conditions, and short reaction times. This methodological innovation opens new possibilities for efficient and eco-friendly synthesis in medicinal chemistry (Buriol et al., 2013).
Anticancer Potential and Enzymatic Inhibitory Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has been a significant focus, with studies highlighting their efficacy in inhibiting cancer cell growth. This research contributes to the development of new cancer therapies, leveraging the unique properties of these compounds (Arias-Gómez et al., 2021).
Ring-Chain Tautomerism and Synthetic Pathways
Recent studies have proposed new methods for preparing pyrazolo[1,5-a]pyrimidines and discovered a type of ring-chain tautomerism, expanding the understanding of the chemical behavior and synthetic flexibility of these compounds (Osyanin et al., 2021).
Antimicrobial and Antifungal Properties
Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their antimicrobial and antifungal properties, demonstrating effectiveness against various bacterial and fungal strains. This research is pivotal for developing new antimicrobial agents, particularly in the face of increasing antibiotic resistance (Beyzaei et al., 2017).
COX-2 Selective Inhibitor Properties
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. This finding is significant for the development of anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs (Almansa et al., 2001).
Safety And Hazards
将来の方向性
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . Further optimization of this novel chemotype may validate its use as an antiviral target in vivo .
特性
IUPAC Name |
2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-10-3-5-11(6-4-10)12-9-13-14-7-2-8-16(13)15-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVJUKYECAJYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CC=NC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B1413462.png)
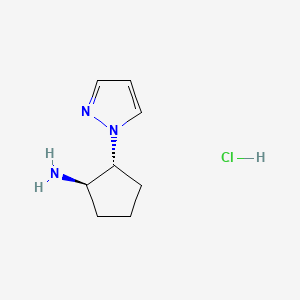
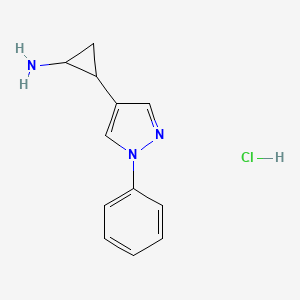
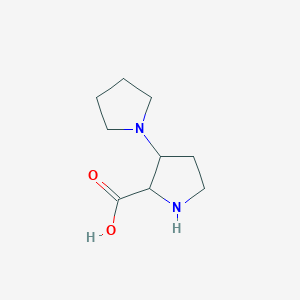

![tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1413469.png)
![2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B1413473.png)
![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine](/img/structure/B1413475.png)


